6-Amino-8-(5-chlorothiophen-2-yl)-1,3,8,8a-tetrahydroisothiochromene-5,5,7-tricarbonitrile
Overview
Description
6-Amino-8-(5-chlorothiophen-2-yl)-1,3,8,8a-tetrahydroisothiochromene-5,5,7-tricarbonitrile is a complex organic compound that features a unique structure combining amino, chlorothiophenyl, and tetrahydroisothiochromene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-8-(5-chlorothiophen-2-yl)-1,3,8,8a-tetrahydroisothiochromene-5,5,7-tricarbonitrile typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Tetrahydroisothiochromene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorothiophenyl Group: This can be achieved through a substitution reaction where a chlorothiophenyl group is introduced to the core structure.
Tricarbonitrile Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe or ligand in studies involving protein interactions or cellular pathways.
Mechanism of Action
The mechanism of action of 6-Amino-8-(5-chlorothiophen-2-yl)-1,3,8,8a-tetrahydroisothiochromene-5,5,7-tricarbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-8-(5-bromothiophen-2-yl)-1,3,8,8a-tetrahydroisothiochromene-5,5,7-tricarbonitrile
- 6-Amino-8-(5-methylthiophen-2-yl)-1,3,8,8a-tetrahydroisothiochromene-5,5,7-tricarbonitrile
Uniqueness
The presence of the chlorothiophenyl group in 6-Amino-8-(5-chlorothiophen-2-yl)-1,3,8,8a-tetrahydroisothiochromene-5,5,7-tricarbonitrile imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents on the thiophenyl ring.
Properties
IUPAC Name |
6-amino-8-(5-chlorothiophen-2-yl)-1,3,8,8a-tetrahydroisothiochromene-5,5,7-tricarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4S2/c17-13-2-1-12(23-13)14-9(5-18)15(21)16(7-19,8-20)11-3-4-22-6-10(11)14/h1-3,10,14H,4,6,21H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKPRBQZBLKASR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C2C(CS1)C(C(=C(C2(C#N)C#N)N)C#N)C3=CC=C(S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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